Cas no 2172137-11-8 (2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid)
2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid
- 2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid
- 2172137-11-8
- EN300-1515160
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- Inchi: 1S/C26H25N3O5S/c30-24(29-18-10-9-17(28-14-18)13-25(31)32)16-35-12-11-27-26(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,14,23H,11-13,15-16H2,(H,27,33)(H,29,30)(H,31,32)
- InChI Key: MJFRUNBMRJARML-UHFFFAOYSA-N
- SMILES: S(CC(NC1=CN=C(CC(=O)O)C=C1)=O)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 491.15149208g/mol
- Monoisotopic Mass: 491.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 143Ų
2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1515160-0.05g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-0.1g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-0.25g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-0.5g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-1.0g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-2.5g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-5.0g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-10.0g |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1515160-50mg |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1515160-100mg |
2-[5-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pyridin-2-yl]acetic acid |
2172137-11-8 | 100mg |
$2963.0 | 2023-09-27 |
2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid
Comprehensive Analysis of 2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid (CAS No. 2172137-11-8)
The compound 2-5-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pyridin-2-ylacetic acid (CAS No. 2172137-11-8) is a highly specialized chemical entity with significant relevance in modern peptide synthesis and bioconjugation. Its intricate structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a pyridinylacetic acid moiety, and a thioether linkage, making it a versatile intermediate for drug discovery and biomaterial development. Researchers frequently inquire about its synthetic applications, solubility properties, and stability under physiological conditions, reflecting its growing importance in pharmaceutical R&D.
In the context of Fmoc-based solid-phase peptide synthesis (SPPS), this compound serves as a critical building block due to its orthogonal protection strategy. The Fmoc group can be selectively removed under mild basic conditions (e.g., piperidine), while the thioether bridge provides structural rigidity and chelation potential. Recent studies highlight its utility in constructing peptide-drug conjugates (PDCs), particularly for targeted cancer therapies where controlled drug release mechanisms are essential. Google Trends data shows rising searches for "Fmoc cleavage optimization" and "linker design for ADC" (antibody-drug conjugates), underscoring the compound's alignment with current biopharmaceutical innovations.
The pyridinylacetic acid segment introduces unique metal coordination properties, enabling applications in diagnostic imaging probes and enzyme mimetics. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) and batch-to-batch consistency—key concerns for researchers troubleshooting "peptide coupling efficiency" or "byproduct formation in SPPS." Notably, its water solubility (enhanced by the carboxylic acid group) addresses common challenges in bioconjugation workflows, as evidenced by forum discussions on ResearchGate about "polar linker molecules."
From a green chemistry perspective, the compound's synthesis avoids heavy metals and employs atom-economical reactions, resonating with industry demands for sustainable manufacturing. Patent databases reveal its incorporation in next-generation PROTACs (proteolysis-targeting chimeras), where its bifunctional linker architecture connects E3 ligase ligands to target proteins. This positions CAS No. 2172137-11-8 at the forefront of degradation therapeutics—a trending topic in PubMed queries related to "small molecule protein degraders."
Stability studies demonstrate that the ethylsulfanyl-acetamido linkage resists hydrolytic cleavage at physiological pH, crucial for in vivo applications. However, users searching for "thioether oxidation prevention" should note that storage under argon atmosphere at -20°C is recommended. The compound's multifunctional design also supports click chemistry modifications, with its carboxylic acid group enabling NHS ester activation for biomolecule immobilization—a technique widely adopted in biosensor development.
Emerging applications include its use in peptide nucleic acid (PNA) synthesis and hydrogel crosslinking, where the Fmoc-pyridinyl hybrid structure contributes to tunable mechanical properties. These innovations correlate with rising search volumes for "smart biomaterials" and "3D cell culture scaffolds." As the biologics market expands, CAS No. 2172137-11-8 exemplifies how tailored molecular scaffolds bridge small-molecule and macromolecular therapeutics—answering frequent queries about "hybrid drug design strategies" in AI-driven drug discovery platforms.
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